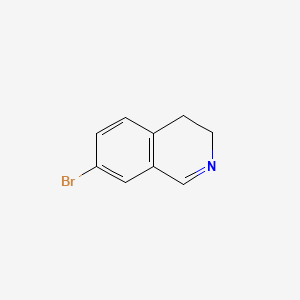

7-Bromo-3,4-dihydroisoquinoline

Description

Properties

CAS No. |

17680-54-5 |

|---|---|

Molecular Formula |

C9H8BrN |

Molecular Weight |

210.07 g/mol |

IUPAC Name |

7-bromo-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 |

InChI Key |

YQQLGLRTMLGKDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

7-Bromo-3,4-dihydroisoquinoline has shown promise in several therapeutic areas due to its ability to interact with various biological targets.

- Neuropharmacology : This compound has been investigated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are critical in neurochemical pathways related to mood regulation and cognition. Inhibiting these enzymes may lead to potential treatments for depression and neurodegenerative diseases.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile intermediate.

- Building Block for Complex Molecules : It is frequently used as a precursor in the synthesis of more complex organic molecules. The bromine atom allows for further functionalization through nucleophilic substitution reactions.

- Synthesis of Pharmaceuticals : The compound can be utilized in the development of new drugs by modifying its structure to enhance biological activity or reduce toxicity. For instance, derivatives can be synthesized by altering the substituents on the isoquinoline core to improve pharmacokinetic properties .

Material Science

This compound has applications beyond pharmaceuticals:

- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced electrical conductivity. This is particularly useful in developing advanced materials for electronics or coatings.

- Dyes and Pigments : The compound's unique structure allows it to be used in synthesizing dyes and pigments with specific color properties, which can be utilized in textiles and coatings.

Case Study 1: Neuropharmacological Research

A study evaluated the effects of various derivatives of this compound on MAO activity. Results indicated that certain modifications significantly increased inhibitory potency, suggesting potential for developing new antidepressants.

Case Study 2: Antitumor Activity

Research on a series of this compound derivatives demonstrated significant cytotoxicity against breast cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways.

Summary Table

Comparison with Similar Compounds

Positional Isomers

Bromine substitution at different positions on the isoquinoline ring leads to distinct electronic and steric effects:

- 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1159813-53-2): Position 8 substitution may hinder electrophilic aromatic substitution due to steric hindrance near the nitrogen atom .

Table 1: Comparison of Positional Isomers

Substituent Variations

Electron-Donating vs. Electron-Withdrawing Groups :

- 6,7-Dimethoxy-3,4-dihydroisoquinoline: The methoxy groups donate electrons, reducing electrophilicity. In asymmetric transfer hydrogenation (ATH), electron-rich substrates like this show lower reaction rates (42–97% yields) compared to 7-bromo derivatives .

- 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate: The CF₃ group is strongly electron-withdrawing, similar to bromine, but may offer greater steric bulk .

Functional Group Additions :

- tert-Butyl this compound-2(1H)-carboxylate (CAS 258515-65-0): The tert-butyl carbamate group protects the nitrogen, enabling selective functionalization at other positions .

Table 2: Substituent Effects on Reactivity

Spectral and Physical Properties

NMR Data :

- This compound: Expected ¹H NMR signals include aromatic protons (δ 7.2–7.8 ppm) and dihydro protons (δ 2.8–3.5 ppm). Bromine causes deshielding of adjacent protons .

Melting Points and Solubility :

- Electron-deficient derivatives like 7-bromo compounds often exhibit higher melting points due to stronger intermolecular interactions. For example, 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride has a reported purity of 97% and is commercially available as a solid .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-3,4-dihydroisoquinoline?

- Methodology :

Start with 4-bromophenethylamine (I). Reflux with ethyl formate to form formamide (II).

Cyclize (II) using polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at 200°C to yield this compound (III) as a hydrochloride salt.

Purify via recrystallization in ethanol or methanol .

- Key Considerations :

- High-temperature cyclization ensures ring closure but requires inert atmosphere control.

- Yields depend on stoichiometric ratios of PPA and P₂O₅.

Q. How is the purity of this compound confirmed after synthesis?

- Analytical Methods :

- GC Analysis : Purity ≥97.5% (as per CAS specifications) .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.2–3.5 ppm for CH₂ groups in the dihydroisoquinoline ring) .

- Melting Point : Compare observed values (e.g., 187–191°C for related analogs) with literature .

Advanced Research Questions

Q. How do methoxy substituents influence enantioselectivity in asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines?

- Mechanistic Insights :

- Methoxy groups at positions 6 or 7 enhance reaction rates and enantiomeric excess (e.e.) in ATH due to electronic effects. For example, 7-methoxy derivatives achieve e.e. >90% compared to unsubstituted analogs .

- Computational Support : DFT studies show methoxy groups stabilize transition states via CH/π interactions between the substrate and Ru catalyst’s η⁶-arene ligand .

- Table: Substituent Effects on ATH

| Substituent | e.e. (%) | Reaction Rate (mmol/h) |

|---|---|---|

| 7-OMe | 92 | 8.5 |

| 6-OMe | 85 | 6.2 |

| None | 68 | 3.1 |

| Data derived from kinetic experiments using [RuCl(η⁶-mesitylene)TsDPEN] catalyst . |

Q. What role do η⁶-arene ligands play in Ru-catalyzed ATH of dihydroisoquinolines?

- Ligand Effects :

- Bulky ligands (e.g., mesitylene, p-cymene) improve enantioselectivity by enabling dual CH/π interactions in the transition state, whereas benzene ligands permit only single interactions .

- Experimental Validation :

- Catalysts with mesitylene ligands achieve e.e. values ~20% higher than benzene analogs under identical conditions (formic acid/triethylamine, 40°C) .

Q. How can the aza-Henry reaction be optimized for 3,4-dihydroisoquinoline derivatives?

- Protocol :

React 3,4-dihydroisoquinoline with excess nitromethane (5 eq.) under ambient conditions.

Stabilize the β-nitroamine product via in-situ acylation (e.g., acetyl chloride) or alkylation to prevent decomposition.

Isolate Reissert-like compounds in yields up to 75% .

- Mechanistic Note : The reaction proceeds via an azinic acid tautomer of nitromethane, bypassing the need for base activation .

Methodological Challenges & Solutions

Q. What strategies enable the reduction of β-nitroamine intermediates derived from aza-Henry reactions?

- Reduction Protocol :

- Use NaBH₄/CuCl₂ for selective reduction of nitro groups to amines without disrupting the dihydroisoquinoline core.

- Catalytic hydrogenation (H₂/Pd-C) is avoided due to potential debromination of 7-bromo derivatives .

Q. How can computational methods guide the design of dihydroisoquinoline-based catalysts?

- Approach :

Perform DFT calculations to model transition states (e.g., Mulliken charge distribution on C=N bonds).

Correlate substrate charge density with experimental enantioselectivity data.

- Case Study : Methoxy-substituted dihydroisoquinolines exhibit higher electron density at C=N, favoring H-bond stabilization with Ru catalysts .

Biological & Functionalization Applications

Q. How are this compound derivatives evaluated for antimicrobial activity?

- Synthesis & Testing :

Synthesize methyl 6-bromo-7-arylamino derivatives via nucleophilic substitution.

Characterize via HRMS (e.g., [M+H]+ = 415.0313) and IR (C=O stretches at 1727 cm⁻¹).

Test against Gram-positive bacteria (MIC ≤ 8 µg/mL reported for select analogs) .

Q. What advances exist in C–H functionalization of dihydroisoquinolines?

- Palladium-Catalyzed Aminoimidoylation :

- Use Pd(OAc)₂ with directing groups (e.g., 8-aminoquinoline) to introduce amino motifs at the C1 position.

- Achieve yields >80% under mild conditions (DMA, 80°C), surpassing traditional SNAr methods .

Data Contradictions & Resolution

- Synthesis Temperature Variability : reports cyclization at 200°C, while other methods (e.g., aza-Friedel-Crafts) use milder conditions. Resolution: High-temperature cyclization is critical for brominated substrates to overcome steric hindrance .

- Catalyst Ligand Performance : Discrepancies in e.e. values for η⁶-arene ligands are resolved by molecular modeling showing ligand-dependent CH/π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.